Thiotetronic acid is a naturally occurring compound that belongs to the class of thiotetronic acids, which are characterized by their unique thiolactone structure. This compound has garnered significant interest due to its biological activity, particularly as an antibiotic. Thiotetronic acid is known for its ability to inhibit fatty acid synthesis, making it a valuable target for research in antibiotic development.
Thiotetronic acid is primarily derived from microbial sources. It has been identified in various natural products, particularly those produced by actinomycetes. These microorganisms are known for their ability to produce a wide range of bioactive compounds, including antibiotics and other secondary metabolites .
Thiotetronic acid can be classified under several categories:
The synthesis of thiotetronic acid has been approached through various methods, primarily focusing on chemical reactions involving precursor compounds.
The chemical synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of catalysts and protective groups may also be necessary to facilitate specific steps in the synthesis.
Thiotetronic acid features a distinctive molecular structure characterized by a thiolactone ring. The general formula can be represented as , indicating its composition of carbon, hydrogen, oxygen, and sulfur atoms.
Thiotetronic acid participates in various chemical reactions that are crucial for its biological activity:
The reactivity profile of thiotetronic acid can be exploited in synthetic organic chemistry to create analogs with enhanced biological activity or altered pharmacological properties.
The mechanism by which thiotetronic acid exerts its antibiotic effects primarily involves the inhibition of fatty acid synthesis. By binding to the active site of fatty acid synthase, it prevents the enzyme from catalyzing essential reactions in lipid biosynthesis.
Research indicates that this inhibition leads to:
Relevant analyses show that these properties contribute to its efficacy as an antibiotic agent while also influencing its potential applications in medicinal chemistry.
Thiotetronic acid has several scientific uses, particularly in microbiology and pharmacology:
The exponential growth of microbial genome sequencing has revealed vast numbers of orphan biosynthetic gene clusters (BGCs)—genetic loci not yet linked to their encoded natural products. Target-directed genome mining emerged as a solution to prioritize orphan BGCs by predicting their biological functions before structural characterization. This strategy exploits the co-localization of antibiotic resistance genes within BGCs, implying the molecular target of the pathway’s bioactive metabolite. For thiotetronic acid antibiotics, researchers analyzed 86 Salinispora genomes to identify duplicated housekeeping genes embedded in BGCs. OrthoMCL clustering revealed 12,372 orthologous groups (OGs), of which 2,393 were duplicates. Among these, 912 (~38%) co-localized with BGCs. Crucially, BGCs linked to lipid metabolism (COG category "I") were prioritized, as bacterial fatty acid synthase (FASII) is a validated antibiotic target. This approach identified Salin8269—a fabB/F homolog within the orphan BGC PKS44—exhibiting 65–79% similarity to resistance genes in platensimycin/platencin pathways (Table 1) [1] [3] [4].
Table 1: Target-Directed Mining of Thiotetronic Acid BGCs in Salinispora
Analysis Step | Key Findings | Significance |
---|---|---|
Pan-genome OGs | 12,372 orthologous groups identified | Foundation for identifying duplicated resistance-associated genes |
Duplicate OGs | 2,393 duplicate OGs; 912 (38%) co-localized with BGCs | Revealed extensive BGC-resistance gene associations |
COG Category "I" BGCs | 103 OGs; 44 related to fatty acid synthesis (e.g., fabG, fabB/F, fabI) | Prioritized BGCs targeting bacterial FASII |
Salin8269 (FabB/F) | 65–79% identity to ptmP3/ptnP3 in platensimycin/platencin BGCs | Predicted resistance gene for thiotetronic acid biosynthesis |
The orphan BGC PKS44 (renamed tlm) was identified in four Salinispora pacifica strains. This ~22 kb cluster encodes an architecturally unusual hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Core analysis revealed three multidomain proteins (TlmG–TlmI) housing 11 catalytic domains and a cytochrome P450 (TlmF). TlmG initiates biosynthesis via a loading module with a rare acyl carrier protein (ACP) and AMP-dependent synthetase. TlmH contributes ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and peptidyl carrier protein (PCP) domains. TlmI adds another KS-AT-DH-ACP-PCP module. This non-canonical arrangement deviates from classical PKS or NRPS systems, suggesting novel enzymology for thiotetronic acid scaffold assembly. Crucially, no diterpenoid-related genes were detected, differentiating tlm from other FASII-targeting BGCs like platensimycin (Table 2) [1] [5].
Table 2: Domain Architecture of the tlm Hybrid PKS-NRPS Cluster
Gene | Domains | Predicted Function |
---|---|---|
tlmG | ACP, A (Adenylation) | Substrate loading and activation via AMP ligation |
tlmH | KS, AT, DH, PCP | Polyketide chain extension, dehydration, and peptide bond formation |
tlmI | KS, AT, DH, ACP, PCP | Additional elongation and cyclization steps for thiotetronic acid core formation |
tlmF | Cytochrome P450 | Oxidative tailoring (e.g., hydroxylation or epoxidation) |
Auto-resistance genes are essential for self-protection in antibiotic-producing bacteria. The tlm cluster harbors tlmE, encoding a FabB/F homolog with high similarity to resistance enzymes in platensimycin (ptmP3) and platencin (ptnP3) pathways. FabB/F enzymes catalyze ketoacyl-ACP elongation in FASII. Mutated variants in BGCs confer resistance by reducing antibiotic binding affinity while retaining native function. Heterologous expression of tlm without tlmE in Streptomyces resulted in negligible thiolactomycin (TLM) production, implying host toxicity without this resistance element. This validates tlmE as indispensable for self-tolerance. Such target-directed resistance mechanisms provide evolutionary advantages: 1) Immediate protection upon horizontal gene transfer, and 2) Co-selection of resistance with antibiotic biosynthesis during cluster dissemination (Table 3) [1] [2] [8].
Table 3: Resistance Mechanisms in Thiotetronic Acid BGCs
Resistance Gene | Homolog | Identity/Similarity | Function |
---|---|---|---|
TlmE | FabB/F | 65%/79% to PtmP3/PtnP3 | Mutated elongation enzyme evading TLM inhibition while maintaining FASII activity |
Salin8269 | FabB/F | 65%/79% to PtmP3/PtnP3 | Putative resistance gene co-localized with orphan BGC PKS44 |
Heterologous expression bypasses native regulatory bottlenecks and enables cryptic BGC activation. The tlm and related ttm clusters were cloned directly from S. pacifica genomic DNA using transformation-associated recombination (TAR), a yeast-based method capturing large DNA fragments (>50 kb). These constructs were shuttled into Streptomyces hosts (e.g., S. lividans or S. coelicolor) via E. coli-Streptomyces conjugation. Key optimizations included:
Table 4: Heterologous Expression Systems for Thiotetronic Acid BGCs
Host System | Engineering Strategy | Outcome |
---|---|---|
S. coelicolor M1152 | Deletion of act, red, and cpk BGCs | Reduced native metabolite interference; improved precursor flux |
S. lividans TK24 | Low restriction/modification; high DNA transfer efficiency | Baseline host for tlm expression with detectable TLM |
Micro-HEP Platform | RMCE (Cre-lox, Vika-vox) for multi-copy integration | 2–4× increase in TLM titers; production of novel griseorhodins |
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